molecular formula C18H12Cl3NO4S2 B3495435 N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]benzenesulfonamide

N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]benzenesulfonamide

Cat. No.: B3495435
M. Wt: 476.8 g/mol
InChI Key: HCMOFLAQCHRUQN-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and anti-inflammatory agents. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]benzenesulfonamide typically involves the reaction of 4-chloroaniline with 3,4-dichlorobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation and Reduction: The sulfonamide group can be involved in redox reactions under appropriate conditions.

    Hydrolysis: The compound may undergo hydrolysis in the presence of strong acids or bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents on the aromatic rings.

Scientific Research Applications

N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]benzenesulfonamide may have several applications in scientific research, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs with antibacterial or anti-inflammatory properties.

    Biological Studies: Investigating its effects on various biological pathways and its potential as a biochemical tool.

    Industrial Applications: Possible use in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]benzenesulfonamide would depend on its specific interactions with biological targets. Typically, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This compound may interact with specific proteins or enzymes, disrupting their normal function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    Celecoxib: A sulfonamide-based drug used as a nonsteroidal anti-inflammatory drug (NSAID).

Uniqueness

N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]benzenesulfonamide is unique due to its specific substitution pattern on the aromatic rings, which may confer distinct chemical and biological properties compared to other sulfonamides. Its multiple chlorine atoms and sulfonyl groups could influence its reactivity and interactions with biological targets.

For precise and detailed information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)sulfonylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl3NO4S2/c19-12-4-6-13(7-5-12)22-28(25,26)16-3-1-2-14(10-16)27(23,24)15-8-9-17(20)18(21)11-15/h1-11,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMOFLAQCHRUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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